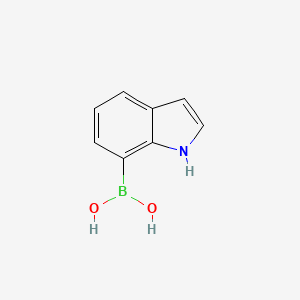

Indole-7-boronic acid

Description

Properties

IUPAC Name |

1H-indol-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABOMNOJYJNVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CN2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376872 | |

| Record name | Indole-7-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210889-31-9 | |

| Record name | Indole-7-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-7-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Indole-7-boronic Acid

This guide provides a comprehensive technical overview of Indole-7-boronic acid, a valuable building block in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and key applications of this versatile reagent, with a focus on the underlying principles and practical methodologies that ensure successful and reproducible outcomes.

Strategic Importance of this compound in Modern Synthesis

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The ability to functionalize specific positions of the indole ring is paramount for developing novel therapeutic agents and functional materials. This compound emerges as a key intermediate, primarily enabling the introduction of diverse molecular fragments at the C7 position of the indole nucleus through palladium-catalyzed cross-coupling reactions. This strategic functionalization allows for the fine-tuning of steric and electronic properties, which is critical for optimizing biological activity and pharmacokinetic profiles.

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and tolerance to various functional groups.

Miyaura Borylation of 7-Haloindoles

A common and reliable method for the synthesis of arylboronic acids is the Miyaura borylation.[1] This palladium-catalyzed reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to convert an aryl halide into the corresponding boronate ester. In the context of this compound, the synthesis typically commences with a 7-haloindole, most commonly 7-bromoindole.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A palladium catalyst, often in conjunction with a phosphine ligand (e.g., Pd(dppf)Cl₂), is crucial for the catalytic cycle. The catalyst facilitates the oxidative addition to the aryl halide and subsequent transmetalation with the diboron reagent.

-

Base: A base, such as potassium acetate (KOAc), is required to activate the diboron reagent and facilitate the transmetalation step.

-

Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dioxane is typically used to ensure the solubility of the reactants and facilitate the reaction at elevated temperatures.

Experimental Protocol: Synthesis of this compound pinacol ester

A detailed protocol for a related and often-used stable precursor, this compound pinacol ester, is as follows:

-

To a solution of 7-bromoindole (1.0 eq) in an appropriate solvent such as DMSO, add bis(pinacolato)diboron (1.5 eq) and potassium acetate (1.5 eq).

-

The reaction vessel is degassed and purged with an inert atmosphere (e.g., nitrogen or argon).

-

Add the palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

The mixture is heated to a temperature of 80-90 °C and stirred until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography on silica gel to yield the this compound pinacol ester.

The free boronic acid can then be obtained by hydrolysis of the pinacol ester under acidic or basic conditions.

Lithiation of 7-Haloindoles followed by Borylation

An alternative approach involves a halogen-metal exchange followed by quenching with a borate ester.[2] This method is particularly useful when the starting material is a 7-haloindole.

Experimental Workflow:

Caption: Lithiation-borylation route to this compound.

Causality Behind Experimental Choices:

-

Organolithium Reagent: n-Butyllithium (n-BuLi) is a strong base that effectively undergoes halogen-metal exchange with the aryl bromide at low temperatures.

-

Low Temperature: The reaction is conducted at -78 °C to prevent side reactions and ensure the stability of the organolithium intermediate.

-

Borate Ester: A trialkyl borate, such as triisopropyl borate, acts as an electrophile that is attacked by the nucleophilic 7-lithioindole.

-

Aqueous Workup: Acidic workup is necessary to hydrolyze the initially formed borate ester to the desired boronic acid.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value |

| CAS Number | 210889-31-9 |

| Molecular Formula | C₈H₈BNO₂ |

| Molecular Weight | 160.97 g/mol |

| Appearance | Off-white to light yellow solid |

| pKa | Estimated to be in the range of 8-9 |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO, DMF, and alcohols. |

| Stability | Can be sensitive to air and moisture, leading to protodeboronation. Storage under an inert atmosphere is recommended. The use of its MIDA boronate ester can significantly enhance stability.[1] |

Note: The pKa of arylboronic acids is influenced by the electronic nature of the substituents on the aromatic ring.[3] The indole nucleus, being electron-rich, is expected to result in a pKa value typical for arylboronic acids.

Spectroscopic Characterization

For a self-validating protocol, spectroscopic data is paramount for confirming the identity and purity of synthesized this compound.

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ:

-

~11.0 ppm (s, 1H, NH)

-

~8.2 ppm (s, 2H, B(OH)₂)

-

~7.6-7.8 ppm (m, 2H, Ar-H)

-

~7.2-7.4 ppm (m, 2H, Ar-H)

-

~6.5 ppm (t, 1H, Ar-H)

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ:

-

~138 ppm

-

~135 ppm

-

~128 ppm

-

~125 ppm

-

~122 ppm

-

~120 ppm

-

~118 ppm

-

~102 ppm

FT-IR (KBr, cm⁻¹):

-

~3400-3200 (broad): O-H stretching of the boronic acid and N-H stretching of the indole.

-

~1600-1450: C=C stretching of the aromatic rings.

-

~1350: B-O stretching.

-

~1200: C-N stretching.

-

~750: C-H out-of-plane bending.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction enables the synthesis of 7-aryl or 7-heteroaryl indoles, which are of significant interest in medicinal chemistry.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 7-Phenyl-1H-indole

-

In a reaction vessel, combine this compound (1.0 eq), phenyl bromide (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

The vessel is sealed and the atmosphere is replaced with an inert gas.

-

A degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v), is added.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting materials are consumed (monitored by TLC or LC-MS).

-

After cooling, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford 7-phenyl-1H-indole.

Trustworthiness through Self-Validation: The success of this protocol is validated by monitoring the reaction progress using chromatographic techniques and confirming the structure of the final product through spectroscopic methods (NMR, MS) and comparing the data with expected values.

Safety and Handling

Arylboronic acids are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important and versatile building block in organic synthesis. Its synthesis, primarily through Miyaura borylation or lithiation-borylation of 7-haloindoles, is well-established. The principal application of this reagent in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the preparation of a wide array of 7-substituted indoles, which are valuable scaffolds in drug discovery and materials science. A thorough understanding of its physicochemical properties and adherence to proper handling procedures are crucial for its successful application in a research setting.

References

-

Cubo, L., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

-

Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Marinaro, W. A., & Stella, V. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Wikipedia. (n.d.). Indole. [Link]

-

ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

-

Mundhe, T. G., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. International Journal of Research and Innovation in Applied Science (IJRIAS). [Link]

-

Li, J., & Burke, M. D. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(2), 163–170. [Link]

-

Solubility of Things. (n.d.). Indole. [Link]

-

MDPI. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 26(2), 444. [Link]

-

ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1726–1732. [Link]

-

RSC Publishing. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 19(45), 9964–9969. [Link]

-

RSC Publishing. (2015). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Physical Chemistry Chemical Physics, 17(12), 7897–7906. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. [Link]

-

ResearchGate. (n.d.). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A... [Link]

-

ACS Publications. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Analytical Chemistry, 76(10), 2843–2850. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of boric acid. [Link]

-

Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3745. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. [Link]

-

ACD/Labs. (2017). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

Sources

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

An In-depth Technical Guide to the Discovery and History of Indole Boronic Acids

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs. The introduction of a boronic acid moiety onto this privileged scaffold has unlocked unprecedented opportunities in organic synthesis and drug discovery. Indole boronic acids are stable, versatile intermediates, most notably utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides a comprehensive overview of the historical development of indole boronic acids, from early synthetic struggles to the advent of modern, highly efficient C–H borylation techniques. We will explore the causality behind key experimental choices, present detailed, field-proven protocols, and examine a critical application in cancer immunotherapy through the lens of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this vital class of chemical reagents.

Part 1: The Emergence of a Strategic Tool in Synthesis and Medicine

The indole ring system is a ubiquitous feature in biologically active molecules, including the neurotransmitter serotonin and the essential amino acid tryptophan.[1][2] Its functionalization has long been a central theme in organic chemistry. Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (–B(OH)₂), gained prominence as exceptionally versatile building blocks following the development of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] These compounds are generally stable, non-toxic, and readily available, making them ideal partners for constructing carbon-carbon bonds.[1][2][3]

The marriage of these two chemical entities—the indole scaffold and the boronic acid functional group—created a powerful tool for molecular innovation. Indole boronic acids serve as key precursors for synthesizing complex, substituted indoles that are otherwise difficult to access.[1][2][4] Their utility extends from the creation of novel materials to the core of modern medicinal chemistry, enabling the construction of diverse molecular libraries for drug screening.[4]

Part 2: A History of Synthesis: From Classical Methods to Modern Efficiency

The preparation of indole boronic acids has evolved significantly, reflecting broader trends in synthetic organic chemistry.

Early Approaches: The Halogen-Metal Exchange

The traditional and earliest reliable method for synthesizing aryl boronic acids, including those of the indole family, relied on a halogen-metal exchange followed by quenching with a boron electrophile.[1] This classical approach typically involves the following steps:

-

Starting Material : A halogenated indole (e.g., 3-bromoindole or 6-bromoindole) is used as the precursor.[1][5]

-

Lithiation : The bromoindole is treated with a strong organolithium base, such as n-butyllithium (nBuLi) or t-butyllithium (tBuLi), at very low temperatures (typically -78 °C).[1][5] This step swaps the bromine atom for a lithium atom, creating a highly reactive indolyl-lithium intermediate.

-

Borylation : The organolithium species is then "quenched" by adding a trialkyl borate, such as triisopropyl borate or tributyl borate.[1][5]

-

Hydrolysis : The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final indole boronic acid.[5]

Causality : The necessity for cryogenic temperatures (-78 °C) is critical to prevent side reactions and decomposition of the unstable organolithium intermediate. The choice of a strong base like nBuLi is dictated by the need to deprotonate the C-Br bond efficiently. This method, while effective, is often limited by poor functional group tolerance and the requirement for harsh reaction conditions.

The Transition-Metal Revolution: Catalytic C–H Borylation

A paradigm shift in the synthesis of indole boronic acids occurred with the development of transition-metal-catalyzed C–H activation and borylation.[1][6] This strategy allows for the direct conversion of a carbon-hydrogen bond on the indole ring into a carbon-boron bond, bypassing the need for pre-functionalized halogenated starting materials.

Iridium-catalyzed reactions have become particularly powerful in this domain.[6] These methods offer significant advantages in terms of efficiency, regioselectivity, and substrate scope. The general mechanism involves an iridium catalyst that selectively activates a specific C–H bond on the indole, facilitating its reaction with a boron source like bis(pinacolato)diboron (B₂pin₂).[1][7]

Causality : The choice of catalyst and ligands is paramount as it dictates the regioselectivity of the borylation (i.e., which C–H bond is functionalized). For instance, directing groups can be installed on the indole nitrogen to steer the borylation to a specific position, such as the C7 position.[8] More recently, Lewis acid catalysts like boron trifluoride etherate (BF₃·Et₂O) have been developed for metal-free C–H borylation, offering a cheaper and more sustainable alternative that provides unusual C2 regioselectivity.[9][10] This evolution towards C–H activation represents a major leap in synthetic efficiency and molecular diversification.[6]

Part 3: Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides detailed, self-validating methodologies for the synthesis and characterization of indole boronic acids.

Protocol: Synthesis of N-Boc-indole-2-boronic acid via Lithiation

This protocol details the classical halogen-metal exchange approach, which remains a valuable method for specific isomers.[11]

Step-by-Step Methodology:

-

Reaction Setup : To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-(tert-butoxycarbonyl)indole (1-Boc-indole) (0.201 mol) and anhydrous tetrahydrofuran (THF) (500 mL).

-

Cooling : Cool the stirred solution to 0°C using an ice bath.

-

Addition of Borate : Add triisopropyl borate (0.302 mol) to the solution.

-

Lithiation : Slowly add lithium diisopropylamide (LDA) (2.0 M solution, 0.241 mol) dropwise, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup : Carefully adjust the pH of the reaction mixture to ~7 with dilute hydrochloric acid (HCl). Transfer the mixture to a separatory funnel.

-

Extraction : Separate the layers. Extract the aqueous phase three times with ethyl acetate.

-

Drying and Concentration : Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Recrystallize the crude solid from ethyl acetate to yield N-Boc-indole-2-boronic acid as an off-white solid.[11]

Protocol: Synthesis of Indole-2-boronic Acid Pinacol Ester via C-H Borylation

This protocol describes a modern, metal-free C–H activation approach.[10]

Step-by-Step Methodology:

-

Reaction Setup : In an oven-dried vial, combine the desired indole substrate (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv), and a suitable solvent under an inert atmosphere.

-

Catalyst Addition : Add boron trifluoride etherate (BF₃·Et₂O) as the catalyst.

-

Reaction Conditions : Seal the vial and heat the reaction mixture to the specified temperature (e.g., 80-120 °C) for several hours.

-

Reaction Monitoring : Monitor the formation of the indole-2-boronic acid pinacol ester by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.

-

Workup and Purification : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Workflow Visualization

The following diagram illustrates the generalized workflows for both classical and modern synthetic approaches.

Caption: Comparative workflows for indole boronic acid synthesis.

Part 4: Application in Drug Discovery: The Case of IDO1 Inhibitors

A compelling application of indole boronic acids and their derivatives is in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1).

The Role of IDO1 in Cancer

IDO1 is a key enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[12][13] In the context of cancer, tumor cells can overexpress IDO1 to create an immunosuppressive microenvironment.[14] By depleting local tryptophan levels and producing immunosuppressive metabolites like kynurenine, tumors can evade detection and destruction by the immune system, specifically by inducing T-cell apoptosis.[12] Therefore, inhibiting the IDO1 enzyme has emerged as a major therapeutic strategy in immuno-oncology.[15][16]

Indole-Based Scaffolds for IDO1 Inhibition

Given that tryptophan, the natural substrate for IDO1, is an indole derivative, it is logical that many potent IDO1 inhibitors are built upon an indole or similar heterocyclic scaffold.[12] These inhibitors are designed to bind to the active site of the IDO1 enzyme, competing with tryptophan and blocking its catalytic activity.[17]

One of the most prominent clinical candidates was Epacadostat (INCB024360) , an orally available, potent, and highly selective IDO1 inhibitor.[14][18] While its late-stage clinical trials in combination with immunotherapy ultimately failed to meet primary endpoints, the development of Epacadostat and other candidates like Navoximod (GDC-0919) showcased the critical role of indole chemistry in designing enzyme inhibitors.[14][19][20] The synthesis of these complex molecules relies heavily on cross-coupling reactions, where indole boronic acids are often key intermediates.[4]

IDO1 Pathway and Point of Inhibition

The following diagram illustrates the IDO1 pathway and the therapeutic intervention point for inhibitors.

Caption: The IDO1 pathway and the mechanism of its therapeutic inhibition.

Part 5: Quality Control and Self-Validating Systems

The scientific integrity of any synthetic work relies on rigorous characterization of the final compounds. For indole boronic acids, several analytical techniques are essential to create a self-validating system that confirms structure and purity.

| Analytical Technique | Purpose | Expected Observations & Causality |

| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | Confirms the carbon-hydrogen framework of the indole ring and the presence/absence of protecting groups. The specific chemical shifts and coupling constants provide a unique fingerprint for the target molecule. |

| ¹¹B NMR Spectroscopy | Boron Environment Characterization | This is a crucial technique for boronic acids. A signal in the range of 19-32 ppm is characteristic of a trigonal planar (sp²-hybridized) boron atom, confirming the boronic acid moiety.[21][22][23][24] Changes in pH can shift this signal upfield as the boron center becomes tetrahedral (sp³), which is a key indicator of its Lewis acidity.[21] |

| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the mass-to-charge ratio (m/z) of the molecule, confirming its elemental composition. Techniques like electrospray ionization (ESI-MS) are commonly used.[25] Care must be taken as boronic acids can dehydrate to form cyclic trimers (boroxines), which may complicate spectra.[26] |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantifies the purity of the sample by separating the target compound from any starting materials, byproducts, or impurities. A high-purity sample will show a single major peak. |

Trustworthiness through Integration : No single technique is sufficient. A trustworthy characterization package integrates data from all these methods. For example, ¹H NMR confirms the indole backbone, ¹¹B NMR confirms the boronic acid, mass spectrometry validates the molecular weight, and HPLC quantifies the purity. This multi-faceted approach ensures that the material being used in subsequent reactions is indeed the correct, high-purity indole boronic acid.

Part 6: Future Perspectives

The field of indole boronic acids continues to advance. Research is now focused on developing even more selective and sustainable C–H borylation methods, including photoredox and electrochemical catalysis.[27] The application of these versatile building blocks is expanding beyond Suzuki-Miyaura couplings to other novel transformations.[28] In medicinal chemistry, while the story of first-generation IDO1 inhibitors was challenging, the lessons learned are fueling the design of new, potentially more effective therapeutics targeting this and other pathways. The foundational importance of indole boronic acids in constructing molecular complexity ensures they will remain a vital tool for chemists and drug discovery professionals for the foreseeable future.

References

- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.

- Lantz, C. L., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry.

- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013).

- Benchchem. The Strategic Role of (7-Bromo-1H-indol-2-yl)boronic Acid in Modern Medicinal Chemistry.

- ResearchGate. (n.d.).

- Čubiňák, M., et al. (2019).

- Čubiňák, M., et al. (2019).

- Williams, J. P., et al. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.

- Lin, D., et al. (2019). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. MDPI.

- Leitner, A., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry.

- Neilson, E. R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

- Wang, T., et al. (2017). Boronic Acid Accelerated Three-Component Reaction for the Synthesis of α-Sulfanyl-Substituted Indole-3-acetic Acids. Organic Letters.

- Maji, M., & Kumar, S. (2023).

- Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A.

- OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types.

- Lecerf-Pinon, M., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing.

- Scott, T. L., & Ball, N. D. (n.d.).

- Čubiňák, M., et al. (2019).

- Cammidge, A. N., et al. (n.d.). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry.

- Röhrig, U. F., et al. (2015). Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. Journal of medicinal chemistry.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Indole-Boronic Acid Coupling Development.

- Guidechem. (n.d.). How to synthesize N-Boc-indole-2-boronic acid?.

- Mautino, M. R., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. The Journal for ImmunoTherapy of Cancer.

- Li, Y., et al. (n.d.). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1)

- Neilson, E. R., et al. (2022).

- Kumar, S., et al. (2023). Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1)

- Wang, X., et al. (2025). Recent update on the discovery of indoleamine-2,3-dioxygenase 1 inhibitors targeting cancer immunotherapy. PubMed.

- Nielsen, M., et al. (2021).

- Ghafoor, S., Fatima, A., & Kushwah, M. S. (2023). Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. American Journal of Medical Science and Chemical Research.

- Piątek, P., et al. (n.d.). (PDF) Indolylboronic Acids: Preparation and Applications.

- Lin, E. Y., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Oncology.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.).

- Dolatabadi, J. E., et al. (2023). Targeting the tumor microenvironment by liposomal Epacadostat in combination with liposomal gp100 vaccine. Scientific Reports.

- Lin, E. Y., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers.

- Chen, K., & Wang, J. (2018). Boron(III)

- Wikipedia. (n.d.). Fischer indole synthesis.

- Soares, M. A., et al. (n.d.).

- ChemicalBook. (n.d.). Indole-6-boronic acid synthesis.

- Organic Chemistry Portal. (n.d.). Synthesis of indoles.

- Soares, M. A., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Indole-6-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Boron(III)-Catalyzed C2-Selective C-H Borylation of Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. mdpi.com [mdpi.com]

- 13. Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent update on the discovery of indoleamine-2,3-dioxygenase 1 inhibitors targeting cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. onclive.com [onclive.com]

- 18. Targeting the tumor microenvironment by liposomal Epacadostat in combination with liposomal gp100 vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jitc.bmj.com [jitc.bmj.com]

- 20. researchgate.net [researchgate.net]

- 21. par.nsf.gov [par.nsf.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00232A [pubs.rsc.org]

- 24. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Indole synthesis [organic-chemistry.org]

- 28. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of Indole-7-boronic Acid

Abstract

Indole-7-boronic acid is a pivotal building block in synthetic organic chemistry, valued for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1] As its applications in medicinal chemistry and materials science expand, the unequivocal verification of its structure and purity becomes paramount. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. Designed for researchers, chemists, and quality control professionals, this document synthesizes spectral data with field-proven insights into experimental design and data interpretation, ensuring both scientific rigor and practical utility.

Introduction: The Structural & Synthetic Value of this compound

The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceutical agents. Modifying this core structure allows for the fine-tuning of biological activity and material properties. This compound serves as a versatile intermediate, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 7-position of the indole ring.

The efficacy of this reagent in high-stakes applications, such as drug development, is directly contingent on its purity and structural integrity. Spectroscopic analysis provides the definitive fingerprint of the molecule, confirming its identity and flagging potential impurities. This guide explains the causality behind the observed spectral features, linking them directly to the molecule's unique electronic and structural properties.

Molecular Structure and Key Features

Understanding the spectroscopic output begins with a clear picture of the molecule's structure. This compound combines the aromatic indole heterocycle with the Lewis acidic boronic acid moiety. Key features influencing its spectral signature include:

-

The Indole Ring: A bicyclic aromatic system with five protons (H1-H6) and a polar N-H bond.

-

The Boronic Acid Group (-B(OH)₂): Contains two acidic protons on the hydroxyl groups and a boron atom (with natural isotopes ¹⁰B and ¹¹B) directly attached to the indole C7 carbon.

// Edges to link features to molecule parts // Using invisible nodes for better edge placement node [shape=point, width=0, height=0, style=invis]; p_nh [pos="1.2,0.6!"]; p_aromatic [pos="0.5,-1.2!"]; p_boh [pos="-1.8,-0.5!"]; p_cb [pos="-1.1,0!"];

edge [color="#34A853", style=dashed, arrowhead=vee]; NH -> p_nh [dir=back]; Aromatic -> p_aromatic [dir=back]; BOH -> p_boh [dir=back]; CB -> p_cb [dir=back]; }

Caption: A logical workflow for the comprehensive spectroscopic quality control of this compound.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings (Positive Ion Mode):

-

Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

-

Optimize nebulizer gas flow and drying gas temperature to achieve a stable spray.

-

Scan a mass range that brackets the expected molecular weight (e.g., m/z 100-300).

-

-

Data Analysis: Examine the full scan spectrum for the [M+H]⁺ ion at m/z 161.98 and confirm the presence and ~4:1 ratio of the ¹¹B/¹⁰B isotope pattern.

Conclusion

The structural verification of this compound is a multi-faceted process where NMR, IR, and MS each provide essential and confirmatory data. ¹H and ¹³C NMR establish the precise atomic framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and elemental composition. By employing the protocols and interpretive logic detailed in this guide, researchers can confidently establish the identity, purity, and quality of this critical synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Retrieved from [Link]

-

Molbase. (n.d.). 7-boronic indole acid - 210889-31-9 - Structure, Synthesis, Properties. Retrieved from [Link]

-

MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from [Link]

-

National Institutes of Health (NIH). (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the monomer 5-indoleboronic acid and their corresponding polymer 5PIBA. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Characterization of Indole-7-Boronic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physical Properties in Drug Discovery

Indole-7-boronic acid is a member of the versatile class of indole derivatives, which are integral scaffolds in numerous biologically active compounds and natural products.[1] As with any compound earmarked for potential therapeutic application, a thorough understanding of its fundamental physical properties is a critical prerequisite for further development. Properties such as melting point and solubility are not mere data points; they are foundational pillars that dictate a compound's behavior from initial synthesis and purification to formulation and ultimately, its bioavailability in vivo.

This guide provides a comprehensive overview of the essential physical properties of this compound, focusing on its melting point and solubility. It is designed to equip researchers with both the theoretical understanding and the practical methodologies required to accurately characterize this and similar molecules. By presenting detailed experimental protocols and explaining the rationale behind procedural choices, this document serves as a self-validating system for generating reliable and reproducible data, essential for advancing drug discovery programs.

Melting Point: A Sentinel of Purity and Stability

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[2][3] For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[2] Therefore, an accurate melting point determination serves as a crucial indicator of a sample's purity.

Experimental Determination of Melting Point

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Place a small amount of finely powdered, dry this compound onto a clean, dry surface like a watch glass.

-

Take a glass capillary tube, sealed at one end, and tap the open end into the powder to collect a small amount of the sample.[4][5]

-

Gently tap the sealed end of the capillary on a hard surface to pack the sample down into the bottom. The packed sample should be approximately 1-2 mm in height.[2][4][5]

-

-

Apparatus Setup:

-

Measurement:

-

For an unknown compound, it is efficient to first perform a rapid determination by heating quickly (e.g., 10-20°C per minute) to find an approximate melting range.[5]

-

Allow the apparatus to cool.

-

Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[5]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the last crystal melts (T2).[4][5]

-

The melting point is reported as the range T1-T2.

-

-

Data Interpretation:

-

A sharp melting range (≤ 2°C) is indicative of high purity.

-

A broad melting range suggests the presence of impurities or that the compound may be decomposing.

-

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Solubility: A Key Determinant of Bioavailability and Formulation

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is one of the most critical physicochemical parameters in drug development.[6] Poor aqueous solubility can be a major hurdle, leading to low bioavailability and challenging formulation development.[6][7] Therefore, characterizing the solubility of this compound in various media is essential.

Types of Solubility Assays

Two primary types of solubility are measured in drug discovery:

-

Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time, typically when a DMSO stock solution is diluted into an aqueous buffer. It's a high-throughput method used in early discovery to flag potential issues.[7][8]

-

Thermodynamic (Equilibrium) Solubility: Represents the true solubility of a compound when the solid and dissolved states are in equilibrium. This is a more time-consuming but accurate measure, crucial for late-stage pre-formulation.[7][8][9]

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining equilibrium solubility.[6][10]

Protocol: Shake-Flask Method for Equilibrium Solubility

-

Preparation of Solutions:

-

Prepare a series of relevant aqueous buffers. For pharmaceutical applications, this should cover a pH range of 1.2 to 6.8 to simulate the gastrointestinal tract.[10] Recommended buffers include 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[10]

-

Other organic solvents relevant to synthesis and formulation (e.g., ethanol, methanol, DMSO) should also be tested.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the vials and place them in a shaker or agitator in a temperature-controlled environment, typically 37°C for biopharmaceutical relevance.[9][10]

-

Agitate the samples for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9]

-

-

Sample Separation:

-

After incubation, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]

-

-

Quantification:

-

The concentration of this compound in the clear supernatant or filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

A calibration curve must be generated using solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Solubility is reported in units of mass per volume (e.g., µg/mL or mg/L) for each solvent and pH condition.

-

Diagram 2: Workflow for Equilibrium Solubility Determination

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. who.int [who.int]

Biological Activities of Indole Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

The indole scaffold represents a cornerstone in medicinal chemistry, celebrated for its presence in a vast array of natural products and synthetic compounds with significant therapeutic value.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by indole derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. Furthermore, this guide will present detailed experimental protocols, structure-activity relationship (SAR) insights, and data-driven analyses to empower the rational design and development of novel indole-based therapeutics.

Introduction: The Privileged Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, a term that describes molecular frameworks capable of binding to multiple, diverse biological targets.[3] This versatility stems from its unique electronic properties, including the ability of the NH group to act as a hydrogen bond donor and the π-electron system to engage in stacking interactions with biological macromolecules.

The significance of the indole moiety is underscored by its presence in essential endogenous molecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin.[2][4] Historically, naturally occurring indole alkaloids such as reserpine (antihypertensive) and vincristine (anticancer) have had a profound impact on medicine.[5][6] Modern drug discovery continues to leverage the indole core, leading to the development of numerous approved drugs for a wide range of diseases.[7][8][9] This guide will provide a comprehensive overview of the multifaceted therapeutic applications of indole derivatives, focusing on recent advancements and key mechanistic insights.[10][11]

Anticancer Activities of Indole Derivatives

Indole derivatives have emerged as a prominent class of anticancer agents due to their ability to modulate various biological pathways crucial for cancer cell proliferation, survival, and metastasis.[8][10] Their structural versatility allows for the design of compounds that can target specific cancer-associated proteins while minimizing off-target toxicity.[10][12]

Mechanisms of Anticancer Action

The anticancer effects of indole derivatives are mediated through diverse mechanisms, including:

-

Tubulin Polymerization Inhibition: Several indole-based compounds, including vinca alkaloids, disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][12][13]

-

Protein Kinase Inhibition: Indole derivatives can act as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as tyrosine kinases.[10][12]

-

Histone Deacetylase (HDAC) Inhibition: Some indole-containing molecules inhibit HDAC enzymes, leading to changes in gene expression that can induce cancer cell death.[10][12]

-

Induction of Apoptosis: Many indole derivatives trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins like those in the Bcl-2 family.[10][12]

-

Topoisomerase Inhibition: Certain indole compounds can inhibit topoisomerase enzymes, which are essential for DNA replication and repair, thereby leading to DNA damage and cell death.[8][14]

-

Aromatase Inhibition: In hormone-dependent cancers like breast cancer, some indole derivatives can inhibit aromatase, an enzyme crucial for estrogen biosynthesis.[8][14]

Structure-Activity Relationship (SAR) Insights

SAR studies have been instrumental in optimizing the anticancer potency of indole derivatives. For instance, substitutions at various positions of the indole ring can significantly influence their biological activity. Halogen substitutions, particularly chloro and bromo groups at the para position, have been shown to enhance anticancer activity.[10] The incorporation of different heterocyclic moieties can also modulate the anticancer properties of the parent indole compound.[1]

Quantitative Data on Anticancer Indole Derivatives

The following table summarizes the in vitro anticancer activity of selected indole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 2 | HeLa | 8.7 | Tubulin Polymerization Inhibitor | [10] |

| Methoxy-substituted indole curcumin derivative (27) | HeLa | 4 | - | [10] |

| Methoxy-substituted indole curcumin derivative (27) | Hep-2 | 12 | - | [10] |

| Methoxy-substituted indole curcumin derivative (27) | A549 | 15 | - | [10] |

| Compound 29 | - | 7.63 (Bcl-2) | Dual Bcl-2/Mcl-1 Inhibitor | [10] |

| Compound 29 | - | 1.53 (Mcl-1) | Dual Bcl-2/Mcl-1 Inhibitor | [10] |

| Chalcone-indole derivative 12 | - | 0.22 - 1.80 | Tubulin Polymerization Inhibitor | [13] |

| Quinoline-indole derivative 13 | - | 0.002 - 0.011 | Tubulin Polymerization Inhibitor | [13] |

| Benzimidazole-indole derivative 8 | - | 0.05 | Tubulin Polymerization Inhibitor | [13] |

| 3,5-Diprenyl indole 35 | MIA PaCa-2 | 9.5 | Cytotoxic Agent | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of indole derivatives on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test indole derivative (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indole derivative in the complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathway Visualization

The following diagram illustrates the key signaling pathways targeted by anticancer indole derivatives.

Caption: Key anticancer mechanisms of indole derivatives.

Antimicrobial and Antiviral Activities

The emergence of drug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial and antiviral agents.[4] Indole derivatives have demonstrated promising activity against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.[1][15][16][17]

Antibacterial and Antifungal Mechanisms

Indole-based compounds exert their antimicrobial effects through various mechanisms, such as:

-

Membrane Disruption: Some indole derivatives can disrupt the integrity of bacterial and fungal cell membranes, leading to cell lysis.[4]

-

Biofilm Inhibition: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Certain indole compounds have been shown to inhibit biofilm formation.[4]

-

Enzyme Inhibition: Indole derivatives can inhibit essential enzymes in microbial metabolic pathways.[1]

Notably, some indole derivatives have shown efficacy against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Candida krusei.[18]

Antiviral Mechanisms

The antiviral potential of indole derivatives has been investigated against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), dengue virus (DENV), and Zika virus (ZIKV).[3][19][20][21] Their mechanisms of action are often virus-specific and can involve:

-

Inhibition of Viral Entry: Some indole compounds can prevent viruses from entering host cells.[19]

-

Inhibition of Viral Replication: Indole derivatives can target viral enzymes essential for replication, such as reverse transcriptase and protease in HIV, or the NS4B protein in flaviviruses.[3][20]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of an indole derivative against a bacterial strain using the broth microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test indole derivative

-

96-well microplates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a series of twofold dilutions of the indole derivative in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum with a known antibiotic), a negative control (inoculum without any compound), and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Workflow for Antiviral Activity Screening

The following diagram illustrates a typical workflow for screening indole derivatives for antiviral activity.

Caption: Workflow for antiviral drug discovery.

Anti-inflammatory and Neuroprotective Properties

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders.[22][23] Indole derivatives have demonstrated significant potential as both anti-inflammatory and neuroprotective agents.[10][22]

Anti-inflammatory Mechanisms

The anti-inflammatory effects of indole derivatives are often attributed to their ability to modulate key inflammatory pathways.[10] For example, indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains an indole core and functions by inhibiting cyclooxygenase (COX) enzymes.[10] Newer indole derivatives have been shown to inhibit other inflammatory mediators, such as the NF-κB signaling pathway.[10]

Neuroprotective Mechanisms

The neuroprotective properties of indole derivatives are multifaceted and involve:

-

Antioxidant Activity: Many indole compounds can scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[22][24]

-

Modulation of Neurotrophic Factor Signaling: Some indole derivatives can enhance the signaling of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which are crucial for neuronal survival and function.[23]

-

Anti-amyloid Aggregation: In the context of Alzheimer's disease, certain indole derivatives have been shown to inhibit the aggregation of amyloid-beta peptides.[25]

-

Cholinesterase Inhibition: Some indole-based compounds can inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is a therapeutic strategy for Alzheimer's disease.[26]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol outlines a method to assess the neuroprotective effects of an indole derivative against oxidative stress-induced cell death in a neuronal cell line.

Objective: To evaluate the ability of an indole derivative to protect neuronal cells from damage induced by an oxidizing agent.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Complete cell culture medium

-

Test indole derivative

-

Oxidizing agent (e.g., hydrogen peroxide, H2O2)

-

MTT solution

-

DMSO

-

96-well microplates

Procedure:

-

Cell Seeding: Seed the neuronal cells into a 96-well plate and allow them to differentiate for several days if necessary.

-

Pre-treatment: Treat the cells with various concentrations of the indole derivative for 1-2 hours.

-

Induction of Oxidative Stress: Add the oxidizing agent (e.g., H2O2 at a predetermined toxic concentration) to the wells and incubate for 24 hours. Include a control group treated only with the oxidizing agent and an untreated control group.

-

Cell Viability Assessment: Perform an MTT assay as described in the anticancer protocol to assess cell viability.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. An increase in cell viability in the compound-treated groups compared to the group treated with the oxidizing agent alone indicates a neuroprotective effect.

Neuroprotective Signaling Pathway

The following diagram depicts a key signaling pathway involved in the neuroprotective effects of certain indole derivatives.

Caption: Neuroprotective pathway of I3C/DIM.[23]

Conclusion and Future Perspectives

Indole derivatives continue to be a rich source of inspiration for the development of new therapeutic agents.[4][10][11] Their remarkable structural diversity and broad spectrum of biological activities make them an enduringly attractive scaffold in medicinal chemistry.[1][5][7] Future research in this field will likely focus on several key areas:

-

Target-Based Drug Design: A deeper understanding of the molecular targets of indole derivatives will enable the design of more selective and potent inhibitors.[8][27]

-

Multi-Targeted Agents: The development of indole-based compounds that can simultaneously modulate multiple targets offers a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.[26]

-

Novel Synthetic Methodologies: The exploration of new and efficient synthetic routes to access novel indole scaffolds will expand the chemical space for drug discovery.[28]

-

Clinical Translation: Continued efforts are needed to advance the most promising indole-based drug candidates through preclinical and clinical development to ultimately benefit patients.[8]

The versatile indole nucleus, with its proven track record and immense potential, is poised to remain at the forefront of drug discovery for years to come.

References

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.).

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. Retrieved from [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Retrieved from [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. (n.d.). PubMed Central. Retrieved from [Link]

-

Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (n.d.). PubMed. Retrieved from [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). NIH. Retrieved from [Link]

-

Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. (n.d.). PubMed Central. Retrieved from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024). PubMed. Retrieved from [Link]

-

Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing?. (2023). Retrieved from [Link]

-

Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (n.d.). Frontiers. Retrieved from [Link]

-

Indole Derivatives as Neuroprotectants. (n.d.). PubMed. Retrieved from [Link]

-

Indole alkaloid. (n.d.). Wikipedia. Retrieved from [Link]

-

A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Recent Progress in Biological Activities of Indole and Indole Alkaloids. (n.d.). PubMed. Retrieved from [Link]

-

Design, synthesis and antiviral activity of indole derivatives containing quinoline moiety. (n.d.). Retrieved from [Link]

-

Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. (2019). Bentham Science Publishers. Retrieved from [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). (n.d.). PubMed. Retrieved from [Link]

-

Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. (n.d.). Retrieved from [Link]

-

A brief review of the biological potential of indole derivatives. (n.d.). Scilit. Retrieved from [Link]

-

Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Retrieved from [Link]

-

Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Retrieved from [Link]

-

Chemical structures of some indole derivatives showing anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. (n.d.). MDPI. Retrieved from [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. (n.d.). RSC Publishing. Retrieved from [Link]

-

NOVEL INDOLE DERIVATIVES AS A PROMISING SCAFFOLD FOR THE DISCOVERY AND DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW. (2024). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PubMed Central. Retrieved from [Link]

-

Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. (n.d.). Retrieved from [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). Retrieved from [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PubMed Central. Retrieved from [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). MDPI. Retrieved from [Link]

-

Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2025). Retrieved from [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). MDPI. Retrieved from [Link]

-

(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). ResearchGate. Retrieved from [Link]

-

Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020). PubMed Central. Retrieved from [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PubMed Central. Retrieved from [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). Microbiology Spectrum. Retrieved from [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis and Anti-inflammatory Activity of Indole Derivatives. (2025). Request PDF. Retrieved from [Link]

-

Development of new indole-derived neuroprotective agents. (2011). PubMed. Retrieved from [Link]

-

Synthesis and in silico evaluation of indole derivatives as potential anti-inflammatory agents. (n.d.). Pharmaspire. Retrieved from [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.). PubMed Central. Retrieved from [Link]

-

New bioactive indole derivatives.. (n.d.). ResearchGate. Retrieved from [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis of Indole Derivatives with Biological Activity by React.... (2010). Ingenta Connect. Retrieved from [Link]

-

Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing. Retrieved from [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. researchgate.net [researchgate.net]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Design, synthesis and antiviral activity of indole derivatives containing quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Indole synthesis [organic-chemistry.org]

The Strategic Utility of Indole-7-boronic Acid in Advancing Chemical Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery efforts targeting a wide array of diseases, including cancer, neurodegenerative disorders, and infectious agents. The strategic functionalization of the indole ring is paramount to modulating the bioactivity and pharmacokinetic properties of these molecules. Among the myriad of synthetic tools available, the use of indole-boronic acids as key building blocks has revolutionized the construction of complex indole-containing architectures. This guide provides an in-depth exploration of Indole-7-boronic acid, a versatile reagent whose commercial availability and specific reactivity profile offer unique advantages in the synthesis of novel chemical entities. We will delve into its commercial landscape, practical applications in cross-coupling chemistry, and provide field-proven insights into its utilization.

I. Commercial Availability and Supplier Landscape

This compound (CAS No: 210889-31-9) and its more stable pinacol ester derivative (CAS No: 642494-37-9) are readily available from a variety of commercial suppliers, catering to both research and bulk-scale needs. The choice between the free boronic acid and its pinacol ester often depends on the specific reaction conditions and the desired stability during storage and handling. The pinacol ester generally offers enhanced stability towards protodeboronation. Below is a comparative table of prominent suppliers offering these reagents. Researchers are advised to request certificates of analysis to ensure the purity and quality required for their specific applications.

| Supplier | Product Form | Purity | Representative Catalog Number |

| Sigma-Aldrich (Merck) | This compound | ≥95% | Not consistently available |